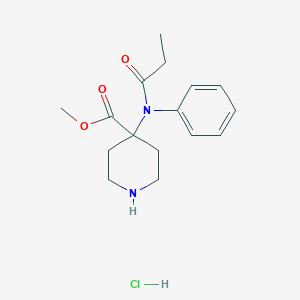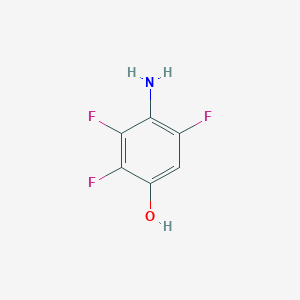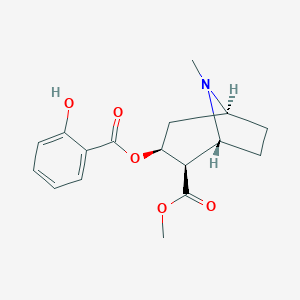
Salicylmethylecgonine
Vue d'ensemble
Description
Salicylmethylecgonine is a tropane derivative drug which is both a synthetic analogue and a possible active metabolite of cocaine . It has a molecular formula of C17H21NO5 .
Molecular Structure Analysis
The molecular structure of Salicylmethylecgonine is characterized by its formula C17H21NO5 . It has an average mass of 319.352 Da and a monoisotopic mass of 319.141968 Da . The molecule has 4 defined stereocentres .
Physical And Chemical Properties Analysis
Salicylmethylecgonine has a density of 1.3±0.1 g/cm3, a boiling point of 416.2±45.0 °C at 760 mmHg, and a flash point of 205.5±28.7 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .
Applications De Recherche Scientifique
Plant Growth and Stress Response
Salicylic acid (SA), a component related to Salicylmethylecgonine, plays a significant role in plant responses to various stresses. It has been observed to induce stress tolerance in plants, including drought resistance. For instance, SA treatment in wheat seedlings under water stress resulted in improved moisture content, dry mass, and enzymatic activities, suggesting its potential as a growth regulator under such conditions (Singh & Usha, 2003). Similarly, SA influences plant growth and development beyond defense mechanisms, regulating physiological and biochemical processes throughout a plant's lifespan. This includes responses to abiotic stresses such as heat, drought, and salinity (Rivas-San Vicente & Plasencia, 2011).
Role in Disease Resistance and Plant Health
SA's role in plant health is multifaceted, especially in defense against pathogens. Research highlights its regulatory function in both local and systemic disease resistance mechanisms, including host cell death and defense gene expression. Genetic studies uncover a complex network of proteins required for SA-mediated defense signaling in plants (Vlot, Dempsey, & Klessig, 2009). Additionally, SA is essential for the development of systemic acquired resistance in tobacco, as evidenced in transgenic plants lacking the ability to accumulate SA (Gaffney et al., 1993).
Enhancement of Plant Tolerance to Abiotic Stresses
SA also contributes significantly to plant tolerance against various abiotic stresses. For example, foliar application of SA improved growth, gas exchange, and chlorophyll fluorescence in citrus under saline conditions, indicating its role in alleviating adverse effects of salt stress (Khoshbakht & Asgharei, 2015). Furthermore, SA application in tomato plants exposed to salinity stress enhanced photosynthetic rates, transpiration rates, and stomatal conductance, suggesting a protective effect on cellular membrane integrity (Stevens, Senaratna, & Sivasithamparam, 2006).
Propriétés
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19/h3-6,10,12,14-15,19H,7-9H2,1-2H3/t10-,12+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEISRHQJLATJPJ-MMMKDXCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylmethylecgonine | |
CAS RN |
89339-17-3 | |
| Record name | 2'-HYDROXYCOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8J4W658QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



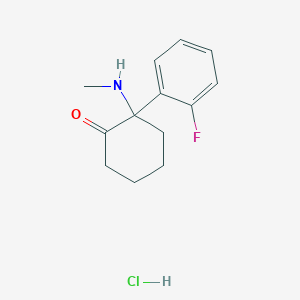
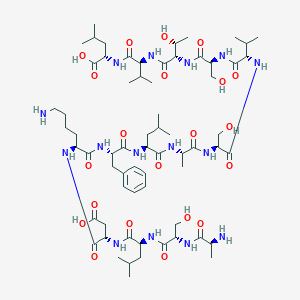

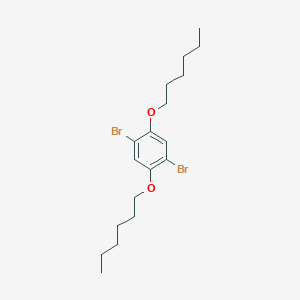
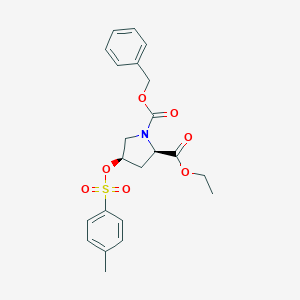
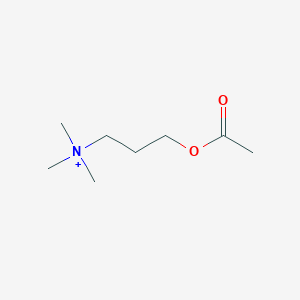
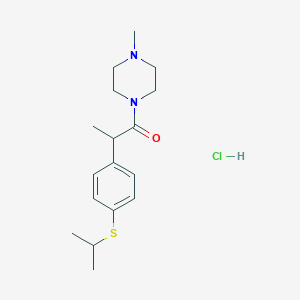
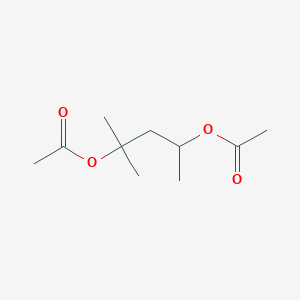
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
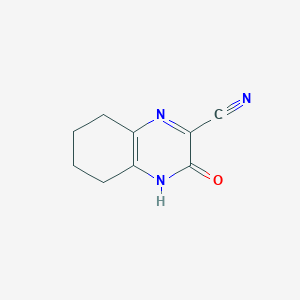
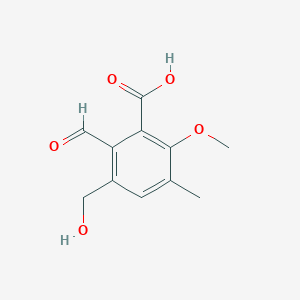
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
